molecular formula C11H9ClO3 B1315441 methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate CAS No. 1112238-35-3

methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate

Cat. No. B1315441
M. Wt: 224.64 g/mol
InChI Key: DEGHGCFUXGDZGK-AATRIKPKSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structural formula, and IUPAC name. It may also include information about the functional groups present in the molecule and its molecular weight .


Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .

Scientific Research Applications

Carbonyl Cyanide 3-Chlorophenylhydrazone

Scientific Field

Biochemistry and Cell Biology

Application Summary

Carbonyl cyanide 3-chlorophenylhydrazone is a widely used uncoupler of oxidative phosphorylation .

Experimental Procedure

This compound is typically used in biochemical research, where it’s added to mitochondria to disrupt the proton gradient across the inner mitochondrial membrane .

Results

The disruption of the proton gradient leads to the uncoupling of oxidative phosphorylation, which can be useful in studies of cellular respiration and energy production .

3-Chlorophenylmagnesium Bromide

Scientific Field

Organic Chemistry

Application Summary

3-Chlorophenylmagnesium bromide is involved in the synthesis of enantiopure 2-imidazolidinones .

Experimental Procedure

This compound reacts with 1,1’-DiBoc-2,2’-Biaziridine to produce enantiopure 2-imidazolidinones .

Results

The reaction results in the formation of enantiopure 2-imidazolidinones, which are important in the synthesis of various pharmaceuticals .

1-(3-Chlorophenyl)piperazine Dihydrochloride

Scientific Field

Pharmacology and Neuroscience

Application Summary

1-(3-Chlorophenyl)piperazine dihydrochloride is used in the study of the behavioral and neurochemical effects of cocaine .

Experimental Procedure

This compound is used in animal models to study the effects of serotonin 2C receptor (5-HT2CR) activation on the behavioral and neurochemical effects of cocaine .

Results

Pharmacological activation of the 5-HT2CR attenuates the behavioral and neurochemical effects of cocaine .

®-1-(3-Chlorophenyl)ethylamine

Scientific Field

Pharmaceutical Chemistry

Application Summary

®-1-(3-Chlorophenyl)ethylamine plays a very extensive role in making chirally optically active drugs and compounds .

Experimental Procedure

This compound is used as an intermediate in the synthesis of chirally optically active drugs and compounds .

Results

The use of ®-1-(3-Chlorophenyl)ethylamine results in the production of chirally optically active drugs and compounds .

N-(3-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Application Summary

N-(3-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is a versatile oxazole derivative .

Experimental Procedure

This compound is used in various research and development endeavors due to its unique blend of reactivity and selectivity .

Results

The use of N-(3-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide provides a valuable asset for research and development endeavors .

Safety And Hazards

This involves studying the toxicological profile of the compound, including its LD50, potential health effects, necessary safety precautions, and proper disposal methods .

properties

IUPAC Name

methyl (E)-4-(3-chlorophenyl)-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGHGCFUXGDZGK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=O)/C=C/C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate

CAS RN

1112238-35-3
Record name methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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